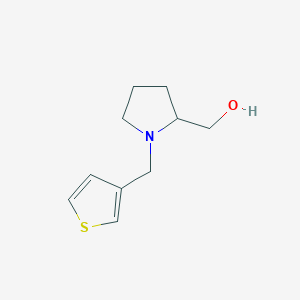

(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol

Description

Properties

IUPAC Name |

[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c12-7-10-2-1-4-11(10)6-9-3-5-13-8-9/h3,5,8,10,12H,1-2,4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDSFHWFRMLZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CSC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol typically involves the reaction of thiophen-3-ylmethylamine with pyrrolidine-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated purification systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group in (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the thiophene ring to form tetrahydrothiophene derivatives.

Substitution: The thiophen-3-ylmethyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, to introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate, potassium permanganate, or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products:

Oxidation: Thiophen-3-ylmethylpyrrolidine-2-carboxaldehyde, Thiophen-3-ylmethylpyrrolidine-2-carboxylic acid.

Reduction: Tetrahydrothiophen-3-ylmethylpyrrolidin-2-ylmethanol.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a thiophen-3-ylmethyl group and a hydroxymethyl group. The synthesis typically involves reductive amination of thiophen-3-ylmethylamine with pyrrolidine-2-carbaldehyde, using reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride. This method allows for the production of the compound with high yield and purity.

Medicinal Chemistry

Potential Lead Compound :

(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol has been explored as a lead compound in drug discovery due to its interactions with various biological targets. Its unique structure may enhance binding affinity to specific receptors or enzymes, making it a candidate for developing new therapeutic agents.

Antimicrobial Activity :

Recent studies have demonstrated notable antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | |

| Escherichia coli | 0.020 mg/mL | |

| Salmonella typhi | 0.015 mg/mL | |

| Pseudomonas aeruginosa | 0.030 mg/mL |

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents.

Organic Synthesis

Building Block for Complex Molecules :

The compound is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new synthetic methodologies, particularly in creating heterocycles and other functionalized compounds.

Materials Science

Electronic Properties :

The thiophene ring within the structure contributes to the compound's electronic properties, making it suitable for applications in material science. Research is ongoing into its potential use in creating conductive polymers and advanced materials for electronic devices.

Antimicrobial Research

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against multiple bacterial strains. The research highlighted its potential as a novel antimicrobial agent, particularly against resistant strains of bacteria, suggesting further investigation into its mechanism and efficacy in vivo .

Drug Development

In another case study focusing on drug development, researchers synthesized derivatives of this compound and evaluated their pharmacological profiles. The study concluded that modifications to the structure could enhance therapeutic effects while reducing toxicity, indicating promising avenues for future drug candidates .

Mechanism of Action

The mechanism of action of (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol is not fully elucidated. it is believed to interact with specific molecular targets, potentially involving binding to enzymes or receptors. The thiophene ring and pyrrolidine moiety may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below summarizes key structural analogs, their substituents, and biological activities:

Key Observations:

Substitution at N1 : The nature of the N1 substituent critically impacts biological activity. For example:

- Phenethyl/aryl groups (e.g., RB-041) enhance lipophilicity, favoring membrane penetration and kinase inhibition .

- Sulfonamide groups (e.g., azidobenzenesulfonyl) are often used as synthetic intermediates or to modulate electronic properties .

- Thiophene rings (as in the target compound) may confer unique electronic or steric effects due to sulfur’s electronegativity and aromaticity.

- Methanol at C2: This group is conserved across analogs, suggesting its role in hydrogen bonding or solubility.

Cytotoxicity:

- The (2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl)methanol derivative demonstrated cytotoxic activity against murine FL5.12 cells (IC₅₀ ~2.5 µM), likely via nutrient transporter downregulation (e.g., CD98 inhibition) .

- Hybridization with phenothiazine reduced cytotoxicity, highlighting incompatibility between certain substituents and biological targets .

Enzyme Inhibition:

- RB-041, with a 4-octylphenethyl group, inhibited sphingosine kinase (a key enzyme in lipid signaling) with an IC₅₀ in the micromolar range, as inferred from its structural similarity to optimized inhibitors .

Pharmacological and Physicochemical Properties

Biological Activity

(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features, which combine a pyrrolidine ring with a thiophene moiety. This article explores its biological activity, including antimicrobial and antifungal properties, as well as its potential applications in drug discovery.

Chemical Structure and Synthesis

The compound features a hydroxymethyl group attached to a pyrrolidine ring, which is further substituted with a thiophen-3-ylmethyl group. The synthesis typically involves reductive amination of thiophen-3-ylmethylamine and pyrrolidine-2-carbaldehyde, using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | |

| Escherichia coli | 0.020 mg/mL | |

| Salmonella typhi | 0.015 mg/mL | |

| Pseudomonas aeruginosa | 0.030 mg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Antifungal Properties

In addition to antibacterial activity, the compound has shown antifungal effects against various strains, including Candida albicans and Aspergillus species.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.050 mg/mL | |

| Aspergillus niger | 0.045 mg/mL |

The precise mechanism of action for this compound is not fully understood. However, it is believed to interact with specific molecular targets, potentially involving binding to enzymes or receptors relevant to microbial survival and proliferation . The structural characteristics of the thiophene and pyrrolidine components are likely crucial for its binding affinity and biological activity.

Case Studies

Several case studies have explored the biological effects of similar compounds. For instance, derivatives of pyrrolidine have been noted for their antibacterial properties against various pathogens, with some exhibiting IC50 values in the low micromolar range . In comparative studies, compounds with similar structural motifs have demonstrated promising results against resistant strains of bacteria, highlighting the potential of such derivatives in addressing antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.